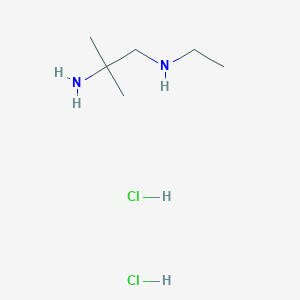
1-N-Ethyl-2-methylpropane-1,2-diamine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-N-Ethyl-2-methylpropane-1,2-diamine;dihydrochloride” is an organic compound. It is part of the Griess reagent and can be used for the Griess test for quantitative inorganic analysis of nitrates, nitrites, and sulfonamides in the blood .
Synthesis Analysis
“1-N-Ethyl-2-methylpropane-1,2-diamine;dihydrochloride” can be synthesized by the reaction of 1-naphthylamine with 2-chloroethanamine . The product is usually sold in the form of a dihydrochloride salt .Molecular Structure Analysis
The molecular structure of “1-N-Ethyl-2-methylpropane-1,2-diamine;dihydrochloride” is complex. The InChI code for 2-methyl-1,2-propanediamine, a related compound, is 1S/C4H12N2/c1-4(2,6)3-5/h3,5-6H2,1-2H3 .Chemical Reactions Analysis
“1-N-Ethyl-2-methylpropane-1,2-diamine;dihydrochloride” undergoes most reactions typical to naphthylamine and primary amines such as diazotation . It can also act as a bidentate ligand providing various misplacement compounds .Physical And Chemical Properties Analysis
The physical form of 2-methyl-1,2-propanediamine, a related compound, is liquid . The storage temperature should be at room temperature in a dark place under an inert atmosphere .Scientific Research Applications
Synthesis and Antibacterial Activities
The synthesis of Schiff-base zinc(II) complexes derived from reactions involving analogues of 1-N-Ethyl-2-methylpropane-1,2-diamine has been explored for their potential antibacterial activities. These complexes, characterized by single-crystal x-ray diffraction and Fourier-transform infrared (FT-IR) analysis, demonstrate a tetrahedral geometry around the zinc atom. Such studies highlight the compound's role in the development of new antibacterial agents through coordination chemistry (Guo, 2011).
Characterization and Thermal Studies
Research on nickel(II) iodide complexes with ethane-1,2-diamine and its derivatives, including structures analogous to 1-N-Ethyl-2-methylpropane-1,2-diamine, has contributed to the understanding of their physical properties and thermal behavior. These studies are pivotal in material science for designing compounds with specific thermal and structural characteristics (Das, Ghosh, & Chaudhuri, 1994).
Metal-catalyzed Diamination Reactions
The compound's framework serves as a model for studying metal-catalyzed 1,2-diamination reactions, which are crucial for synthesizing natural products and pharmaceutical agents. Such research outlines the methodologies for introducing the 1,2-diamine motif into molecules, a common structure in many biologically active compounds and drugs (Cardona & Goti, 2009).
Corrosion Inhibition
Investigations into the use of diamine derivatives as corrosion inhibitors for mild steel in hydrochloric acid solution have shown promising results. This application is significant in industrial chemistry, where the protection of metals is crucial for extending the lifespan of machinery and infrastructure (Herrag et al., 2010).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-N-ethyl-2-methylpropane-1,2-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2.2ClH/c1-4-8-5-6(2,3)7;;/h8H,4-5,7H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGJNDCSWZYQQBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(C)(C)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(4-fluorophenyl)methyl]urea](/img/structure/B2842476.png)
![N-benzyl-3-[methyl(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2842477.png)



![2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(o-tolyl)butanamide](/img/structure/B2842481.png)
![7-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2842487.png)
![[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-[2-(4-methylphenyl)sulfanylpyridin-3-yl]methanone](/img/structure/B2842489.png)


![2-[4-(4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2842495.png)
![N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B2842496.png)

![8-(3,5-Dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2842498.png)